3-(Chloromethyl)-2,5-dimethylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClS/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTESLEPUDPKBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296618 | |
| Record name | 3-(Chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-58-5 | |
| Record name | 3-(Chloromethyl)-2,5-dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-2,5-dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloromethylated Thiophenes
Direct Chloromethylation of Thiophene (B33073) Precursors
Direct chloromethylation involves the introduction of a chloromethyl group onto the thiophene ring in a single step. This approach is often favored for its atom economy and straightforward nature.
Utilizing 2,5-Dimethylthiophene (B1293386) as a Starting Material
The most direct route to 3-(chloromethyl)-2,5-dimethylthiophene is the chloromethylation of 2,5-dimethylthiophene. This reaction is typically achieved by treating the starting material with a source of formaldehyde (B43269) and hydrogen chloride. Common reagents include paraformaldehyde and concentrated hydrochloric acid. The reaction is often facilitated by the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to enhance the electrophilicity of the chloromethylating agent. The reaction is generally carried out in an inert solvent at controlled, often low, temperatures to manage the reaction's exothermicity and improve selectivity. A reported synthesis using hydrochloric acid and s-trioxane (a stable trimer of formaldehyde) in n-hexane resulted in a 49% yield of colorless, block-shaped crystals of this compound. prepchem.com
A general procedure for the chloromethylation of thiophene, which can be adapted for 2,5-dimethylthiophene, involves passing hydrogen chloride gas through a mixture of the thiophene, paraformaldehyde, and a Lewis acid like zinc chloride at a controlled temperature, for instance, 55°C. prepchem.com Another established method for thiophene chloromethylation involves the use of concentrated hydrochloric acid and a formaldehyde solution at temperatures below 5°C, which yields the corresponding chloromethylated thiophene. orgsyn.org
Table 1: Reagents and Conditions for Direct Chloromethylation of Thiophenes
| Starting Material | Chloromethylating Agents | Catalyst | Solvent | Temperature | Yield | Reference |
| 2,5-Dimethylthiophene | Hydrochloric acid, s-trioxane | - | n-Hexane | Not specified | 49% | prepchem.com |
| 2,5-dichloro-3-methylthiophene | Paraformaldehyde, Hydrogen chloride | Zinc chloride | - | 55°C | Not specified | prepchem.com |
| Thiophene | Formaldehyde, Hydrogen chloride | - | - | <5°C | 40-41% | orgsyn.org |
Electrophilic Chloromethylation Strategies
The direct chloromethylation of 2,5-dimethylthiophene is a classic example of an electrophilic aromatic substitution reaction. The thiophene ring, being electron-rich, acts as a nucleophile and attacks an electrophilic carbon species generated from the chloromethylating reagents.
The mechanism involves the in-situ formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related species. Under acidic conditions, formaldehyde is protonated, and subsequent loss of water, often assisted by a Lewis acid, generates this electrophile.
The electrophile then attacks the electron-rich thiophene ring. In the case of 2,5-dimethylthiophene, the methyl groups are activating and direct the incoming electrophile to the vacant 3- or 4-positions. The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Finally, deprotonation of this intermediate restores the aromaticity of the thiophene ring, yielding the this compound product. The use of ionic liquids as catalysts for the chloromethylation of thiophene derivatives has also been explored to improve reaction efficiency and provide a cleaner reaction profile. google.com
Multistep Synthesis of Chloromethylated Thiophene Systems
An alternative to direct chloromethylation is a multistep approach, which offers greater control over regioselectivity and can be advantageous when the direct method leads to side products or is otherwise problematic. This strategy typically involves the initial introduction of a different functional group at the desired position, which is then converted to the chloromethyl group.
Formation of Halomethyl Intermediates
A key strategy in multistep synthesis is the formation of a hydroxymethyl or a carbonyl intermediate at the 3-position of the 2,5-dimethylthiophene ring. These intermediates can then be converted to the desired chloromethyl derivative.
One common approach is the Friedel-Crafts acylation of 2,5-dimethylthiophene to introduce an acetyl group at the 3-position, yielding 3-acetyl-2,5-dimethylthiophene. google.comnih.govsigmaaldrich.comscbt.com This ketone is a stable and readily accessible intermediate. Alternatively, formylation of 2,5-dimethylthiophene, for instance through a Vilsmeier-Haack reaction, can produce 2,5-dimethylthiophene-3-carbaldehyde. nih.govlookchem.com
These carbonyl compounds can then be reduced to the corresponding alcohol, (2,5-dimethylthiophen-3-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For example, the reduction of a similar compound, 2,3-dimethyl-5-benzoylthiophene, to the corresponding alcohol using sodium borohydride in methanol (B129727) has been reported. google.com Similarly, 3,5-dibromo-2-thiophenecarboxaldehyde has been successfully reduced to 3,5-dibromothiophen-2-methanol with NaBH₄. mdpi.com
Table 2: Synthesis of (2,5-Dimethylthiophen-3-yl)methanol Intermediate
| Precursor | Reaction | Reagents | Product | Reference |
| 2,5-Dimethylthiophene | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-Acetyl-2,5-dimethylthiophene | google.com |
| 2,5-Dimethylthiophene | Vilsmeier-Haack Reaction | POCl₃, DMF | 2,5-Dimethylthiophene-3-carbaldehyde | nih.gov |
| 3-Acetyl-2,5-dimethylthiophene | Reduction | Sodium borohydride | (2,5-Dimethylthiophen-3-yl)methanol | google.com (by analogy) |
| 2,5-Dimethylthiophene-3-carbaldehyde | Reduction | Sodium borohydride | (2,5-Dimethylthiophen-3-yl)methanol | mdpi.com (by analogy) |
Conversion Pathways to Monochloromethylated Derivatives
Once the hydroxymethyl intermediate, (2,5-dimethylthiophen-3-yl)methanol, is obtained, it can be converted to the final product, this compound. This transformation involves the substitution of the hydroxyl group with a chlorine atom.
Several reagents are commonly employed for this type of conversion. Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting alcohols to alkyl chlorides. orgsyn.org The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
Another common method is the use of concentrated hydrochloric acid. This reaction is essentially the reverse of the hydration of an alkyl halide and can be driven to completion under appropriate conditions. The conversion of 2-thienylcarbinol to 2-chloromethylthiophene using hydrogen chloride is a known transformation. orgsyn.org
These methods provide reliable pathways to the desired monochloromethylated thiophene derivative from a stable alcohol intermediate, thus completing the multistep synthesis.
Derivatization and Functionalization of 3 Chloromethyl 2,5 Dimethylthiophene
Preparation of Functionalized Thiophene (B33073) Derivatives
The synthetically useful chloromethyl group at the 3-position of the 2,5-dimethylthiophene (B1293386) ring allows for straightforward derivatization through nucleophilic substitution reactions. This approach provides access to a broad range of functionalized thiophenes with potential applications in medicinal chemistry and materials science.
Amine Derivatives: The reaction of 3-(Chloromethyl)-2,5-dimethylthiophene with various primary and secondary amines leads to the formation of the corresponding 3-(aminomethyl)-2,5-dimethylthiophene derivatives. This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the hydrogen chloride generated. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. masterorganicchemistry.com While multiple substitutions can sometimes occur with ammonia, leading to mixtures of primary, secondary, and tertiary amines, the use of a large excess of the amine can favor the formation of the desired monosubstituted product. masterorganicchemistry.com The Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis, offers a classic method for the clean preparation of primary amines from alkyl halides. lumenlearning.com
Ether Derivatives: Ether derivatives can be readily synthesized via the Williamson ether synthesis, which involves the reaction of this compound with alkoxides or phenoxides. wikipedia.orgresearchgate.netgoogle.com This SN2 reaction is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. researchgate.net The alkoxide or phenoxide, generated by treating an alcohol or phenol (B47542) with a strong base such as sodium hydride, acts as the nucleophile. researchgate.net The reaction is typically carried out in a polar aprotic solvent like DMF or THF to enhance the nucleophilicity of the alkoxide. researchgate.net Both aliphatic and aromatic ethers can be prepared using this methodology.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Alkyl Halide | Nucleophile | Base | Solvent | Product |
|---|---|---|---|---|
| Primary Alkyl Halide | Alcohol | NaH | THF/DMF | Ether |
Ester Derivatives: The synthesis of ester derivatives from this compound can be achieved by reacting it with carboxylate salts. doi.orglibretexts.org The carboxylate anion, typically generated by deprotonating a carboxylic acid with a base like sodium or potassium hydroxide, serves as the nucleophile. This reaction, akin to the Williamson ether synthesis, proceeds via an SN2 mechanism where the carboxylate displaces the chloride ion. A variety of ester functionalities can be introduced by selecting the appropriate carboxylic acid starting material. organicreactions.org
Halogen Exchange: The chlorine atom in the chloromethyl group can be replaced with other halogens, such as iodine or fluorine, through halogen exchange reactions. The Finkelstein reaction, for instance, involves the treatment of an alkyl chloride with an excess of an alkali metal iodide (e.g., NaI) in a solvent like acetone (B3395972). lumenlearning.com The precipitation of the insoluble sodium chloride in acetone drives the equilibrium towards the formation of the alkyl iodide. lumenlearning.com Similarly, fluorinated derivatives can be prepared using alkali metal fluorides, often in polar aprotic solvents. lumenlearning.com
Alkylation: this compound can act as an alkylating agent in Friedel-Crafts type reactions to introduce the 2,5-dimethylthiophen-3-ylmethyl moiety onto aromatic rings. researchgate.netkhanacademy.orgresearchgate.net This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation intermediate that then undergoes electrophilic aromatic substitution. researchgate.net Furthermore, the formation of a Grignard reagent from this compound, followed by reaction with an electrophile, can also be a viable strategy for introducing new alkyl groups, although the reactivity of the chloromethyl group might require specific reaction conditions to avoid side reactions.
Synthesis of Extended π-Conjugated Systems
Thiophene-containing polymers are a significant class of conducting polymers with applications in organic electronics. ontosight.ai While direct polymerization of this compound can be challenging due to the reactivity of the chloromethyl group, it can serve as a monomer in certain polymerization reactions. For instance, polycondensation reactions, such as those involving Grignard cross-coupling (e.g., Kumada coupling), are commonly employed for the synthesis of polythiophenes. google.com In such a scenario, a dihalo-functionalized derivative of 3-(alkyl)-thiophene would typically be used.
Alternatively, this compound can be chemically modified to introduce polymerizable groups. For example, conversion of the chloromethyl group to a vinyl group or an ethynyl (B1212043) group would yield a monomer suitable for polymerization methods like Ziegler-Natta or metathesis polymerization for the synthesis of poly(thienylene vinylene)s and other conjugated polymers. prepchem.commdpi.com
Precursors for Complex Molecular Architecture
The functional handle provided by the chloromethyl group in this compound makes it a valuable starting material for the construction of more elaborate molecular structures, including polycyclic and macrocyclic systems.
The synthesis of thiophene-fused polycyclic aromatic compounds is an active area of research due to their interesting electronic and photophysical properties. rsc.org Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of new rings fused to the thiophene core. For instance, if a nucleophilic center is introduced at a suitable position on a side chain attached to the chloromethyl group, an intramolecular SN2 reaction can lead to ring closure. Furthermore, multi-step synthetic sequences starting from this compound can provide access to precursors for cyclization reactions such as the Scholl reaction, which is used to form carbon-carbon bonds between aromatic rings under oxidative conditions. wikipedia.org
Macrocyclic compounds containing thiophene units, such as thiophene-based crown ethers and calixarenes, are of interest for their potential applications in host-guest chemistry and as ion sensors. researchgate.netgoogle.com The synthesis of such macrocycles often involves the reaction of a di-functionalized thiophene monomer in a cyclization reaction. While this compound itself is monofunctional in terms of its reactive handle, its derivatives can be employed in the synthesis of larger macrocyclic structures. For example, a related compound, 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555), could serve as a building block for macrocyclization reactions, such as a double Williamson ether synthesis with a long-chain diol, to form a thiophene-containing crown ether. Similarly, condensation reactions involving thiophene derivatives can lead to the formation of calix[n]thiophenes. google.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(Aminomethyl)-2,5-dimethylthiophene |
| Potassium phthalimide |
| Sodium hydride |
| Aluminum chloride |
| Poly(thienylene vinylene) |
| Calix[n]thiophenes |
Applications in Advanced Materials and Organic Synthesis
Role as Synthetic Intermediates in Organic Synthesis
In the realm of organic chemistry, 3-(Chloromethyl)-2,5-dimethylthiophene is highly regarded as an important intermediate. The presence of the chloromethyl group allows for a range of substitution reactions, enabling chemists to introduce diverse functionalities and construct elaborate molecules.
The reactivity of the carbon-chlorine bond in the chloromethyl group makes this compound an excellent electrophile for nucleophilic substitution reactions. This characteristic allows it to serve as a fundamental building block in multi-step synthetic sequences. Chemists can readily react it with various nucleophiles to attach new side chains or link it to other molecular fragments, progressively building more complex target molecules. This step-wise approach is fundamental to the synthesis of a wide array of organic compounds, including those with potential applications in pharmaceuticals and materials science. vulcanchem.commit.edu The thiophene (B33073) core, meanwhile, remains intact, providing a stable and electronically active scaffold.
Beyond its role in chain extension, this compound is a key precursor for the synthesis of advanced and often rigid organic scaffolds. Its reactive nature is harnessed to construct fused ring systems and other complex architectures. For instance, it is pivotal in synthesizing cyclopenta[c]thiophene (B1259328) derivatives. These types of reactions often involve intramolecular cyclizations where the reactive chloromethyl group is a key participant. The resulting polycyclic structures are of significant interest in materials science due to their defined geometries and potential electronic properties.
Table 1: Reactivity of this compound in Synthesis
| Reaction Type | Reactant/Condition | Resulting Structure/Application | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | Functionalized thiophene derivatives for multi-step synthesis | |
| Grignard Reactions | Magnesium, followed by electrophiles | Formation of carbon-carbon bonds, precursor to complex molecules | |
| Cyclization Reactions | Intramolecular reaction conditions | Precursor for advanced scaffolds like cyclopenta[c]thiophenes |
Utilization in Polymer Chemistry
Thiophene-containing polymers are a cornerstone of modern materials science, particularly in the development of conductive and electroactive materials. While the parent compound, 2,5-dimethylthiophene (B1293386), is a known monomer, its derivatives like this compound offer pathways to functionalized and tailored polymers.
Conductive polymers are organic materials that can conduct electricity, a property derived from the delocalized π-electrons along their conjugated backbone. azom.com Polythiophenes are a prominent class of these materials. nih.govcmu.edu this compound can serve as a monomer or a precursor to a monomer in the synthesis of conductive polymers. The polymerization process, often an oxidative chemical or electrochemical reaction, links the thiophene units to create a conjugated polymer chain. The presence of the methyl groups can influence solubility and processing, while the chloromethyl group offers a site for post-polymerization modification to fine-tune the polymer's properties.
The incorporation of the this compound unit into a polymer backbone allows for precise control over the final material's characteristics. The reactive chloromethyl handle can be used to attach various functional side chains after the main polymer is formed. This post-polymerization functionalization is a powerful tool for tailoring properties such as:
Solubility: Attaching long alkyl chains can improve solubility in common organic solvents, which is crucial for processing and device fabrication. cmu.edu
Sensing Capabilities: Grafting specific receptor molecules can turn the polymer into a chemical or biological sensor.
Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the polymer's band gap and conductivity. azom.com
This ability to modify the polymer after its initial synthesis provides a level of versatility that is highly desirable in the development of new materials for specific applications.
Contributions to Organic Electronics and Optoelectronics
Organic electronics and optoelectronics are fields that utilize carbon-based materials in devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (solar cells), and organic field-effect transistors (OFETs). Thiophene-based materials are central to this technology due to their excellent electronic properties and stability. vulcanchem.comrsc.org
This compound serves as a crucial building block for the synthesis of the larger, more complex organic molecules and polymers used in these devices. Its role is to provide a thiophene unit that can be integrated into a larger conjugated system. The electronic properties of the final material, such as charge carrier mobility and light absorption/emission spectra, are heavily influenced by the structure of these conjugated systems. By providing a versatile and reactive thiophene building block, this compound contributes indirectly but fundamentally to the advancement of organic electronic and optoelectronic materials. vulcanchem.com The ability to create well-defined, functionalized thiophene-containing structures is key to developing next-generation electronic devices.
Development of Organic Semiconductors
The synthesis of soluble and processable conjugated polymers is a key area of research in organic electronics. Polythiophenes, a class of sulfur-containing polymers, are particularly interesting due to their excellent charge transport properties and environmental stability. The introduction of substituents onto the thiophene ring is a common strategy to improve the solubility and processability of these polymers, which are often otherwise insoluble and difficult to handle.
In this context, this compound serves as a crucial monomer for the synthesis of poly(2,5-dimethyl-3-thienylmethylene)s. The polymerization of this monomer can be achieved through various methods, including chemical oxidative polymerization using agents like iron(III) chloride (FeCl₃). The resulting polymer possesses a unique structure where the thiophene rings are linked by methylene (B1212753) bridges, influencing the polymer's conformation and electronic properties.
The methyl groups at the 2 and 5 positions of the thiophene ring in the monomer play a vital role in enhancing the solubility of the resulting polymer in common organic solvents. This improved solubility is critical for the fabrication of thin films, which are essential components of many electronic devices. The ability to form uniform, high-quality films via solution-based techniques like spin-coating is a significant advantage for large-area and low-cost manufacturing of organic electronic devices.
The electrical properties of polymers derived from this compound are of particular interest. While specific conductivity values for poly(2,5-dimethyl-3-thienylmethylene) are not extensively documented in readily available literature, the broader class of polythiophenes is known to exhibit semiconducting behavior. The conductivity of these materials can be further enhanced through doping, a process where small amounts of oxidizing or reducing agents are introduced to increase the number of charge carriers. For instance, poly(3-butylthiophene-2,5-diyl) has been a subject of studies to maximize its electrical conductivity by optimizing its crystalline structure.
Research into thiophene-based polymers has also focused on controlling the regioregularity of the polymer chain, which significantly impacts the material's electronic properties. While the methylene bridge in poly(2,5-dimethyl-3-thienylmethylene) introduces a different type of linkage compared to directly coupled polythiophenes, the principles of maximizing π-orbital overlap to enhance charge mobility remain relevant. The development of synthetic methods that allow for precise control over the polymer's structure is a continuing area of investigation.
Precursors for Diodes and Related Devices
The electroluminescent properties of conjugated polymers make them suitable for use in organic light-emitting diodes (OLEDs). In an OLED, a thin film of an organic semiconductor is placed between two electrodes. When a voltage is applied, the injection of electrons and holes into the organic layer leads to the formation of excitons, which then decay radiatively to emit light.
Thiophene-based polymers are actively explored for their potential in OLED applications. The emission color of these polymers can be tuned by modifying the chemical structure of the monomer. For polymers derived from this compound, the electronic structure of the poly(2,5-dimethyl-3-thienylmethylene) backbone would determine its photoluminescent and electroluminescent properties.
While specific data on the performance of poly(2,5-dimethyl-3-thienylmethylene) in OLEDs is limited in publicly accessible research, the general characteristics of polythiophenes provide a basis for their potential. For example, studies on other polythiophene derivatives have shown that modifying the side chains can influence the emission efficiency and color. The incorporation of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap and the wavelength of emitted light.
The performance of an OLED is characterized by several parameters, including its turn-on voltage, luminance, and efficiency. For instance, in a study on poly(p-phenylenevinylene)s with triarylamine pendants, a maximum brightness of 5127 cd/m² was achieved. The table below illustrates typical performance metrics for OLEDs based on different types of conjugated polymers, providing a comparative context for the potential of new materials like those derived from this compound.
Table 1: Performance of various polymer-based organic light-emitting diodes.
| Polymer Material | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Efficiency (cd/A) |
|---|---|---|---|
| Poly(p-phenylenevinylene) derivative | 6.0 - 9.0 | 5127 | 3.75 |
| Poly(3-alkylthiophene) | ~5 | ~100-200 | ~0.1 |
| MEH-PPV | 4.5 | 120.3 | Not specified |
The development of new thiophene-based polymers, including those synthesized from this compound, is a promising avenue for creating novel materials for advanced electronic and optoelectronic applications. Further research into the specific synthesis conditions, detailed characterization of the electrical and optical properties, and fabrication and testing of device prototypes will be crucial to fully realize the potential of this versatile chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Although specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the well-understood effects of substituents on the thiophene ring.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the single proton on the thiophene ring, the protons of the two methyl groups, and the protons of the chloromethyl group. The introduction of the electron-withdrawing chloromethyl group at the 3-position influences the chemical shifts of the neighboring protons.
The predicted ¹H NMR chemical shifts are as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene Ring Proton (H-4) | ~6.8 | Singlet |
| Chloromethyl Protons (-CH₂Cl) | ~4.6 | Singlet |
| Methyl Protons (2-CH₃) | ~2.5 | Singlet |
| Methyl Protons (5-CH₃) | ~2.4 | Singlet |
These are predicted values and may vary slightly in different deuterated solvents.
The single proton on the thiophene ring (H-4) is expected to appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the chloromethyl group will also appear as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The two methyl groups at the 2- and 5-positions are in slightly different chemical environments and are therefore expected to have distinct singlet signals.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. For this compound, six distinct signals are expected.
The predicted ¹³C NMR chemical shifts are as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiophene Ring) | ~136 |
| C3 (Thiophene Ring) | ~135 |
| C4 (Thiophene Ring) | ~125 |
| C5 (Thiophene Ring) | ~134 |
| -CH₂Cl (Chloromethyl Carbon) | ~38 |
| 2-CH₃ (Methyl Carbon) | ~15 |
| 5-CH₃ (Methyl Carbon) | ~14 |
These are predicted values and may vary slightly in different deuterated solvents.
The carbons of the thiophene ring (C2, C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. The carbon of the chloromethyl group will appear significantly upfield, and the carbons of the two methyl groups will be the most shielded, appearing at the highest field.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-S, and C-Cl bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in CH₃ and CH₂Cl) | Stretching | 3000 - 2850 |
| C=C (Thiophene Ring) | Stretching | 1600 - 1475 |
| C-S (Thiophene Ring) | Stretching | ~850 |
| C-Cl | Stretching | 800 - 600 |
The spectrum will be characterized by the C-H stretching vibrations of the thiophene ring and the methyl/chloromethyl groups. The stretching vibrations of the C=C bonds within the thiophene ring provide evidence for the aromatic system. The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration in the fingerprint region of the spectrum.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₇H₉ClS), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (approximately 160.01 g/mol for the ³⁵Cl isotope and 162.01 g/mol for the ³⁷Cl isotope, in a roughly 3:1 ratio).
A plausible fragmentation pathway would involve the initial loss of the chlorine atom or the entire chloromethyl group, followed by further fragmentation of the thiophene ring.
Predicted Fragmentation Pattern:
[M]⁺: The molecular ion.
[M-Cl]⁺: Loss of a chlorine radical.
[M-CH₂Cl]⁺: Loss of the chloromethyl radical, leading to a stable dimethylthienyl cation.
Further fragmentation could involve the loss of methyl groups or the cleavage of the thiophene ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed important structural parameters. The crystal structure shows that the thiophene ring is nearly planar. The C-Cl bond lengths have been determined to be approximately 1.808 Å and 1.804 Å in a related dichlorinated compound, which provides a good reference for the C-Cl bond in the title compound. illinois.edu The chlorine atom of the chloromethyl group is positioned slightly above or below the plane of the thiophene ring. illinois.edu This structural information is vital for understanding how the molecule packs in the solid state and for predicting its intermolecular interactions.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules. sysu.edu.cn Although specific computational studies on this compound are not extensively reported, such methods can be applied to:
Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data.
Calculate spectroscopic properties: To predict NMR chemical shifts and IR vibrational frequencies, aiding in the interpretation of experimental spectra.
Analyze the electronic structure: To determine the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the molecule's reactivity and potential for use in electronic materials.
Model intermolecular interactions: Techniques like Hirshfeld surface analysis can be used to visualize and quantify the non-covalent interactions that govern the crystal packing.
For thiophene derivatives, computational studies have been instrumental in understanding their potential in materials science and medicinal chemistry. epfl.ch
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. For thiophene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(3d,3p), provide deep insights into their structure and reactivity. researchgate.netresearchgate.netmdpi.com
DFT calculations on substituted thiophenes have shown that the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior and reactivity. researchgate.netmdpi.commdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the thiophene ring, while the LUMO may have significant contributions from the chloromethyl substituent.
The reactivity of thiophene and its derivatives is a subject of extensive theoretical study. Thiophene is known to be more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom. nih.gov DFT calculations can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of the frontier molecular orbitals. In the case of this compound, the positions on the thiophene ring are the primary sites for such reactions.
| Property | Calculated Value (for analogous substituted thiophenes) | Method | Reference |
| HOMO Energy | -6.0 to -5.5 eV | DFT/B3LYP | researchgate.netmdpi.com |
| LUMO Energy | -1.5 to -1.0 eV | DFT/B3LYP | researchgate.netmdpi.com |
| HOMO-LUMO Gap | 4.0 to 4.5 eV | DFT/B3LYP | researchgate.netmdpi.com |
| Dipole Moment | 1.5 to 2.5 D | DFT/B3LYP | nih.gov |
Note: The data presented are representative values for substituted thiophenes and serve as an estimate for this compound.
Ab Initio Methods in Mechanistic Investigations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for elucidating reaction mechanisms. These methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate descriptions of transition states and reaction pathways. nih.gov
For this compound, ab initio studies would be particularly useful in understanding the mechanisms of its characteristic reactions, such as nucleophilic substitution at the chloromethyl group and electrophilic substitution on the thiophene ring. Mechanistic investigations on similar systems, like the reaction of thiophene with various electrophiles, have been performed using ab initio calculations. umt.edu These studies reveal the structures of intermediates and transition states, as well as the activation energies for different reaction channels.
A key reaction of chloromethylated aromatics is nucleophilic substitution. Ab initio calculations can model the SN1 and SN2 pathways, determining the relative energy barriers and the stability of the carbocation intermediate in the case of an SN1 mechanism. The electron-rich 2,5-dimethylthiophene ring would be expected to stabilize an adjacent carbocation, potentially favoring an SN1 pathway under appropriate conditions.
Furthermore, ab initio methods have been employed to study the thermal decomposition and oxidation of thiophenes. For instance, the reaction of thiophene and methylthiophene with molecular oxygen has been investigated, revealing complex reaction mechanisms involving hydrogen abstraction and addition/elimination pathways. rsc.org Such studies on this compound would provide critical information on its stability and degradation pathways.
| Reaction Type | Activation Barrier (for analogous reactions) | Method | Reference |
| Electrophilic Substitution | 15-25 kcal/mol | MP2/6-31G | nih.gov |
| Nucleophilic Substitution (SN2) | 20-30 kcal/mol | QCISD(T)//MP2 | jmcs.org.mx |
| Ring Opening | > 30 kcal/mol | MP4/6-31G//MP2/6-31G* | nih.gov |
Note: The data presented are representative values for reactions of similar thiophene derivatives and serve as an estimate for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. nih.gov
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The primary source of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the thiophene ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. rsc.org
Studies on similar substituted thiophenes have utilized MD simulations to understand their conformational preferences in different environments, such as in solution or in the solid state. rsc.orgrsc.org These simulations often employ force fields specifically parameterized for organic molecules. The results of such simulations can be correlated with experimental data from techniques like NMR spectroscopy.
| Simulation Parameter | Typical Value for Substituted Thiophenes | Force Field | Reference |
| Simulation Time | 10-100 ns | AMBER, OPLS | nih.gov |
| Temperature | 300 K | AMBER, OPLS | nih.gov |
| Solvent | Water, Chloroform | AMBER, OPLS | rsc.org |
| Preferred Dihedral Angle (Cring-Cring-C-Cl) | 60-90° (gauche) | Custom/Ab initio derived | rsc.org |
Note: The data presented are representative values for MD simulations of similar substituted thiophenes and serve as an estimate for this compound.
Conclusion
3-(Chloromethyl)-2,5-dimethylthiophene stands out as a highly versatile and valuable compound in the realm of heterocyclic chemistry. Its straightforward synthesis and, most importantly, the reactivity of its chloromethyl group, make it an indispensable building block for the creation of a wide array of more complex molecules. From the pursuit of new therapeutic agents in medicinal chemistry to the development of advanced materials with novel electronic properties, this functionalized thiophene (B33073) derivative continues to be a key player in the advancement of chemical synthesis. The ongoing exploration of its reactivity and applications promises to unveil even more of its potential in the years to come.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of 3-(Chloromethyl)-2,5-dimethylthiophene typically involves the chloromethylation of 2,5-dimethylthiophene (B1293386) using reagents like paraformaldehyde and hydrochloric acid or chloromethyl methyl ether with a Lewis acid catalyst. While effective, these methods often involve harsh conditions and hazardous reagents. Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic pathways.
Key areas for development include:
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly improve efficiency and reduce waste. yale.edu Exploring novel catalysts for direct C-H functionalization of 2,5-dimethylthiophene could provide a more atom-economical route.
Flow Chemistry: Implementing continuous flow processes for the chloromethylation reaction could offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and allow for easier scalability.
Green Solvents and Reagents: Replacing traditional chlorinated solvents with greener alternatives, such as bio-derived solvents, and using less toxic chlorinating agents are crucial for sustainable production. nih.govnih.gov Research into solid-supported reagents could also simplify purification and minimize waste streams. For instance, methodologies developed for other halogenated thiophenes that use copper-mediation in ethanol (B145695) could be adapted. nih.gov
A comparison of traditional versus potential future synthetic approaches is summarized below.
| Feature | Traditional Chloromethylation | Future Synthetic Routes |
| Reagents | Paraformaldehyde, HCl, Lewis acids (e.g., ZnCl₂) | Novel catalysts, solid-supported reagents |
| Solvents | Dichloromethane, Acetic Acid | Ethanol, bio-derived solvents nih.gov |
| Methodology | Batch processing | Continuous flow chemistry |
| Efficiency | Moderate yields, potential for byproducts | Higher atom economy, improved yields yale.edu |
| Sustainability | Use of hazardous materials, waste generation | Reduced hazardous waste, use of renewable feedstocks yale.edunih.gov |
Exploration of Undiscovered Reactivity Patterns
The high reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution, is the cornerstone of this compound's utility. However, the interplay between the chloromethyl group and the substituted thiophene (B33073) ring could lead to reactivity patterns that are not yet fully explored.
Future research should investigate:
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling is a known reaction for similar compounds, exploring a wider range of modern palladium, nickel, or copper-catalyzed cross-coupling reactions could yield novel derivatives. This includes Sonogashira, Buchwald-Hartwig, and Heck couplings to introduce diverse functional groups.
Ring-Forming Reactions: The bifunctional nature of the molecule (electrophilic chloromethyl group and the thiophene ring) makes it an ideal candidate for intramolecular cyclization reactions to form fused thiophene systems, which are prevalent in electronic materials.
Organometallic Chemistry: The reaction of this compound with various organometallic complexes could lead to new structures with interesting catalytic or material properties. Studies on related dimethylthiophene complexes with iridium and ruthenium have shown a remarkable diversity of products and reaction pathways, including ring-opening. figshare.comresearchgate.net
| Reaction Type | Known Examples/Analogues | Potential Future Exploration |
| Nucleophilic Substitution | Reactions with amines and thiols. | Reactions with complex nucleophiles, phase-transfer catalysis. |
| Cross-Coupling | Suzuki-Miyaura with related thiophenes. | Sonogashira, Heck, Buchwald-Hartwig amination. |
| Ring Manipulation | Ring-opening with n-butyllithium. | Metal-mediated cycloadditions, intramolecular cyclizations. |
| Oxidation | Controlled oxidation of the sulfur atom to a sulfoxide. | Asymmetric oxidation, synthesis of corresponding sulfones. |
Expansion into Emerging Materials Science Applications
Thiophene-based molecules are integral to the field of materials science, particularly in organic electronics. nih.gov Derivatives of 2,5-dimethylthiophene are used in conducting polymers, and their electronic properties can be tuned by altering substituents. wikipedia.orgmdpi.comresearchgate.net this compound serves as a key precursor to more complex structures for advanced materials.
Future applications could be expanded into several emerging areas:
Organic Photovoltaics (OPVs): By functionalizing the chloromethyl group, novel donor or acceptor materials could be synthesized. The specific substitution pattern of the 2,5-dimethylthiophene core can be used to fine-tune the HOMO/LUMO energy levels for efficient charge separation in solar cells. researchgate.net
Organic Field-Effect Transistors (OFETs): The ability to create larger, conjugated systems through reactions at the chloromethyl position could lead to new semiconducting materials with high charge carrier mobility.
Polymer Stabilizers: Thiophene derivatives have been shown to act as photostabilizers for polymers like poly(vinyl chloride) (PVC) by absorbing UV radiation. researchgate.net Research into incorporating this compound derivatives into polymer backbones could lead to materials with enhanced durability and weather resistance.
| Application Area | Current Status (Thiophene Derivatives) | Future Role for this compound |
| Conducting Polymers | 2,5-Dimethylthiophene is a known monomer. wikipedia.org | Functionalized monomer for polymers with tailored properties. |
| Organic Electronics (OLEDs/OFETs) | Thiophenes are a core structure in many organic semiconductors. nih.govmdpi.com | Building block for novel, high-performance semiconducting materials. |
| Polymer Additives | Thiophene derivatives used as PVC photostabilizers. researchgate.net | Covalently bonded stabilizer for enhanced polymer longevity. |
Integration with Catalysis and Green Chemistry Principles
The future of chemical synthesis is inextricably linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of catalytic methods over stoichiometric ones. yale.edu The synthesis and application of this compound and its derivatives provide ample opportunity for integrating these principles.
Future research directions include:
Development of Recyclable Catalysts: For reactions involving this compound, such as cross-coupling, developing heterogeneous or magnetically separable catalysts would simplify product purification and allow for catalyst reuse, aligning with green chemistry goals.
Biocatalysis: Exploring enzymatic pathways for either the synthesis of the starting material, 2,5-dimethylthiophene, or the functionalization of the chloromethyl group could offer highly selective and environmentally friendly alternatives to traditional chemical methods.
Renewable Feedstocks: A long-term goal is to source the core thiophene structure from renewable biomass. While challenging, research into converting biomass-derived furans, such as 5-(chloromethyl)furfural, into sulfur-containing heterocycles could represent a paradigm shift towards a more sustainable chemical industry. nih.gov The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, is an example of an efficient reaction that can be adapted using green chemistry approaches like microwave-assisted synthesis.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
